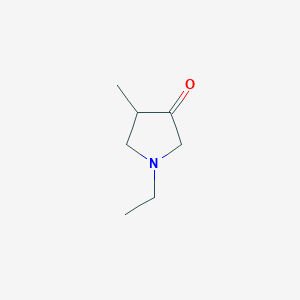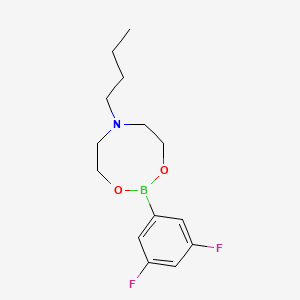
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-BDF-1,3,6,2-DDB, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a dioxazaborocane, which is an organoboron compound composed of carbon, oxygen, and boron atoms. 6-BDF-1,3,6,2-DDB has unique properties that make it a promising candidate for various scientific and medical applications.
Applications De Recherche Scientifique
Synthesis and Functionalization
- Ortho-functionalized Arylboronic Acids and Benzo[c][2,1]oxaboroles Synthesis : The compound is used in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which display a high rotational barrier around the Caryl bond. This process involves the ortho-lithiated derivative of protected phenylboronic acid and presents a practical approach to these compounds, showcasing its utility in complex organic synthesis (Da̧browski et al., 2007).
- Halogenated Arylboronic Acids Production : The compound is pivotal in the synthesis of functionalized halogenated arylboronic acids through deprotonative lithiation and subsequent reactions with electrophiles. This indicates its importance in producing a range of boronic acid derivatives (Durka et al., 2009).
Structural Studies and Material Development
- Boron-Lithium Bimetallic Intermediates and Arylboronic Acids : The compound's behavior in Br/Li exchange reactions and the successful generation of dilithiophenyl boronate species demonstrate its utility in creating bimetallic intermediates and functionalized arylboronic acids. This is critical for developing new materials and understanding the reactivity of boronate groups (Durka et al., 2013).
- Heterocyclic Systems Formation : The conversion into lithio derivatives and subsequent reactions highlight the compound's role in synthesizing heterocyclic systems like pyridoxaboroles, which are essential in creating complex molecular structures with unique bonding and structural motifs (Steciuk et al., 2015).
Molecular Structure and Conformation
- Investigation of Chiral Vinyldioxazaborocanes : The compound's derivatives have been studied for their potential in asymmetric reactions, focusing on the N-B donor-acceptor bond length and its implications for molecular conformation and reactivity (Olmstead et al., 2006).
- Boron-Nitrogen Interaction Studies : Arylboronic azaesters' structural and physicochemical properties are heavily influenced by the properties of the B-N bond. The compound serves as a model to study this interaction, which is crucial for understanding the molecular behavior and reactivity of boronic compounds (Durka et al., 2010).
Propriétés
IUPAC Name |
6-butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLQPZPVJFHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
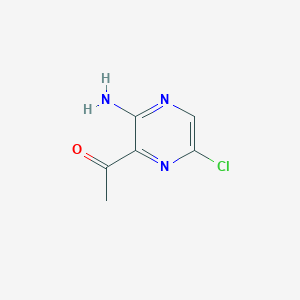
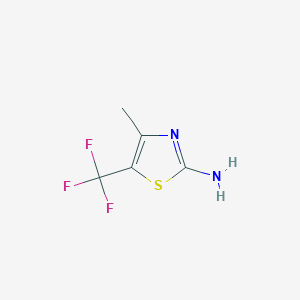
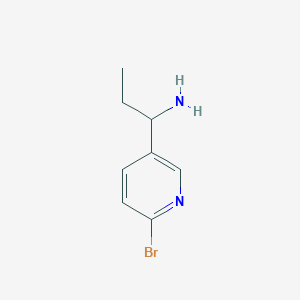
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)
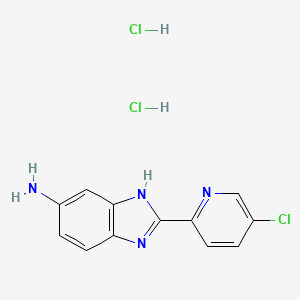
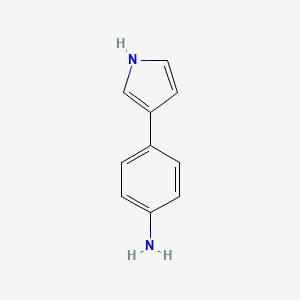
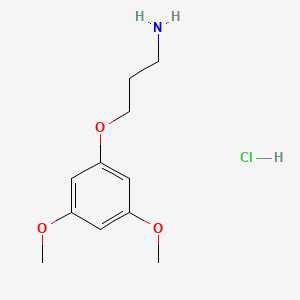
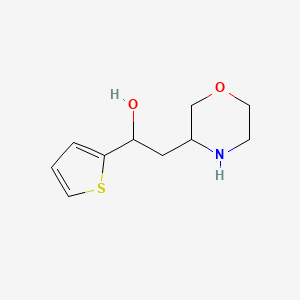
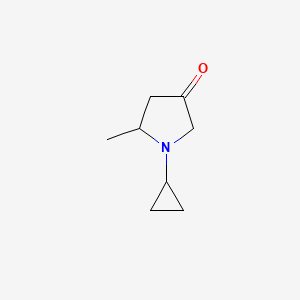
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
